molecular formula C15H15NO4 B2918478 2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid CAS No. 662154-28-1

2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid

Cat. No.: B2918478
CAS No.: 662154-28-1
M. Wt: 273.288
InChI Key: ZUJFOJPVRRGGKE-UHFFFAOYSA-N
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Description

“2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid” is a chemical compound with the molecular formula C15H15NO4 . It is also known by other names such as “2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid” and "2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetate" .


Synthesis Analysis

The synthesis of pyrrole derivatives involves the functionalization of the pyrrole ring. A substituted phenyl ring at both the positions 1 and 5 (F, Cl, and CH3 were the best substituents) and an amino methyl group at position 3 (a thiomorpholinomethyl side chain was the optimal moiety) were found to be responsible for the activity on the pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . The pyrrole ring in this compound is substituted with a formyl group at position 3 and a phenoxyacetic acid group at position 4 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 273.28 g/mol, a topological polar surface area of 68.5 Ų, and a complexity of 352 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Pharmacological Profile

One significant application of related pyrrolizine derivatives, which shares structural similarities with 2-(4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy)acetic acid, is in pharmacology. For instance, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) has been identified as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibits antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models without causing gastrointestinal damage, highlighting its therapeutic potential (Laufer, Tries, Augustin, & Dannhardt, 1994).

Material Chemistry and Crystal Structures

Research into metal phenoxyalkanoic acid interactions has yielded insights into the crystal structures of various complexes, which could have implications for materials science and inorganic chemistry. The study of (2-formyl-6-methoxyphenoxy)acetic acid and its zinc(II) complex, among others, revealed details about their molecular configurations and potential applications in the synthesis of new materials and coordination compounds (O'reilly, Smith, Kennard, & Mak, 1987).

Green Chemistry Synthesis

An eco-friendly approach to synthesizing highly functionalized dihydroindeno[1,2-b]pyrroles through a three-component domino reaction under grinding conditions has been demonstrated. This method uses solvent-free reactions, operates at ambient temperatures, and requires short reaction times, emphasizing the role of green chemistry in developing sustainable synthetic processes (Muthusaravanan, Sasikumar, Bala, & Perumal, 2014).

Corrosion Inhibition

Pyrazoline derivatives, including those structurally related to this compound, have been explored for their potential in corrosion inhibition of mild steel in hydrochloric acid solution. These studies provide insights into the applications of pyrazoline compounds in protecting industrial materials from corrosion, demonstrating their utility in extending the life of metal components used in harsh chemical environments (Lgaz et al., 2020).

Properties

IUPAC Name

2-[4-(3-formyl-2,5-dimethylpyrrol-1-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-10-7-12(8-17)11(2)16(10)13-3-5-14(6-4-13)20-9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJFOJPVRRGGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC(=O)O)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

662154-28-1
Record name 2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid
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